[3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone
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Overview
Description
3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the spiro structure. Common reagents used in these reactions include bromophenyl derivatives, phenylhydrazine, and thiadiazole precursors. The reaction conditions usually involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The formation of the spiro structure itself is a result of cyclization reactions involving intermediate compounds
Scientific Research Applications
3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, 3’,4-Bis(4-bromophenyl)-2-phenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YLmethanone stands out due to its unique spiro structure and the presence of multiple bromophenyl groups. Similar compounds include:
- 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-(4-Bromophenyl)-1,3,4-oxadiazole
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C34H22Br2N4OS |
---|---|
Molecular Weight |
694.4 g/mol |
IUPAC Name |
[4,4'-bis(4-bromophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]-phenylmethanone |
InChI |
InChI=1S/C34H22Br2N4OS/c35-25-17-15-23(16-18-25)31-29-13-7-8-14-30(29)34(39(37-31)27-11-5-2-6-12-27)40(28-21-19-26(36)20-22-28)38-33(42-34)32(41)24-9-3-1-4-10-24/h1-22H |
InChI Key |
VOLRTIVZUJNOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
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